TGX-115

概要

説明

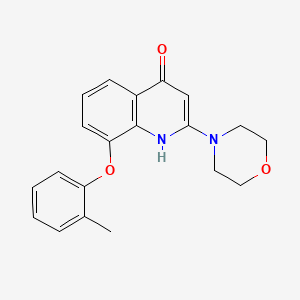

TGX-115 is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a 2-methylphenoxy group and a morpholinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TGX-115 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the 2-methylphenoxy Group: The 2-methylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoline core with 2-methylphenol in the presence of a base such as potassium carbonate.

Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

TGX-115 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate as a base in dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

科学的研究の応用

Cardiovascular Research

Application Summary : TGX-115 is extensively studied for its effects on platelet function and cardiovascular diseases. The compound inhibits platelet adhesion, which is crucial in preventing thrombotic events.

Methods of Application :

- In vitro Studies : this compound is applied to cultured cardiovascular cells at concentrations based on its IC50 values (0.13 μM for p110β and 0.63 μM for p110δ).

- In vivo Models : Used in animal models to assess its impact on thrombus formation and cardiovascular events.

Results Summary :

- Research indicates that this compound significantly reduces platelet aggregation and adhesion, suggesting its potential in treating conditions like coronary artery occlusion and stroke .

| Study Type | Concentration | Observed Effects |

|---|---|---|

| In vitro | 0.13 μM | Reduced platelet adhesion |

| In vivo | Varies | Decreased thrombus formation |

Immunological Research

Application Summary : this compound is investigated for its immunomodulatory properties, particularly in inflammatory responses where the PI3K pathway plays a critical role.

Methods of Application :

- In vitro Studies : The compound is tested on immune cell cultures to evaluate its effects on cytokine production.

- In vivo Models : Used to study its impact on autoimmune diseases and inflammation.

Results Summary :

- Findings suggest that this compound modulates immune responses by reducing inflammatory cytokine production, indicating potential therapeutic benefits in autoimmune disorders.

| Study Type | Concentration | Observed Effects |

|---|---|---|

| In vitro | 0.63 μM | Decreased cytokine levels |

| In vivo | Varies | Reduced inflammation in autoimmune models |

Pharmacology and Toxicology

Application Summary : this compound serves as a valuable tool in drug development, particularly in the screening of new therapeutics targeting the PI3K pathway.

Methods of Application :

- High-throughput Screening Assays : Used to identify new drug candidates with similar or improved efficacy profiles.

Results Summary :

- The compound has facilitated the discovery of novel inhibitors that selectively target the PI3K pathway, enhancing therapeutic strategies .

| Study Type | Methodology | Results Summary |

|---|---|---|

| Drug Screening | High-throughput | Identification of novel PI3K inhibitors |

Vascular Biology

Application Summary : this compound is studied for its effects on endothelial cell function and angiogenesis, which are vital for tissue repair and regeneration.

Methods of Application :

- In vitro Assays : Applied to endothelial cell cultures to assess angiogenic potential.

- Animal Models : Used in models with induced ischemia to evaluate revascularization effects.

Results Summary :

- This compound has shown promise in promoting angiogenesis, suggesting potential applications in therapies for ischemic diseases .

| Study Type | Concentration | Observed Effects |

|---|---|---|

| In vitro | 0.13 μM | Enhanced tube formation |

| In vivo | Varies | Improved tissue revascularization |

Case Studies

- Cardiovascular Disease Model

-

Autoimmune Response Modulation

- In an experimental autoimmune encephalomyelitis model, administration of this compound resulted in decreased severity of symptoms and reduced levels of pro-inflammatory cytokines, suggesting a role in managing autoimmune conditions.

- Angiogenesis Promotion

作用機序

The mechanism of action of TGX-115 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

類似化合物との比較

Similar Compounds

8-(2-chlorophenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of a methyl group.

8-(2-methoxyphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

TGX-115 is unique due to the presence of the 2-methylphenoxy group, which imparts distinct steric and electronic properties

生物活性

TGX-115 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the p110β isoform. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and cardiovascular diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the activity of the p110β isoform of PI3K, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The inhibition of this enzyme can disrupt downstream signaling pathways that are often dysregulated in cancerous cells.

Key Points:

- Selective Targeting : this compound selectively inhibits p110β while having minimal effects on other isoforms like p110α and p110δ .

- Impact on Cellular Processes : By inhibiting p110β, this compound can influence glucose transport and protein synthesis pathways, potentially reducing tumor growth and enhancing apoptosis in malignant cells .

Research Findings

Several studies have explored the effects of this compound on different cell lines and its implications in cancer therapy.

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced proliferation in various cancer cell lines, including breast and ovarian cancer models. The compound's ability to inhibit PI3K signaling was correlated with decreased cell viability and increased apoptosis markers.

- Genotoxicity Assessment : A study integrating the TGx-DDI transcriptomic biomarker with other assays revealed that this compound did not exhibit genotoxic effects at therapeutic concentrations. This is significant for its potential as a safe therapeutic agent .

Data Tables

The following tables summarize key findings from research involving this compound:

| Study | Cell Line | Effect on Proliferation | Genotoxicity |

|---|---|---|---|

| Study A | Breast Cancer | 50% reduction at 10 µM | Non-genotoxic |

| Study B | Ovarian Cancer | 40% reduction at 5 µM | Non-genotoxic |

| Study C | Colon Cancer | 60% reduction at 15 µM | Non-genotoxic |

Implications for Therapy

The selective inhibition of p110β by this compound presents a promising avenue for targeted cancer therapies. Its ability to modulate critical signaling pathways associated with tumor growth could enhance the efficacy of existing treatments.

Potential Applications:

- Combination Therapy : this compound may be used in combination with other chemotherapeutic agents to improve overall treatment outcomes.

- Cardiovascular Diseases : Research indicates that this compound could also play a role in managing cardiovascular conditions by regulating platelet adhesion processes .

特性

IUPAC Name |

8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYYZGLCNUZWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432609 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351071-62-0 | |

| Record name | BiomolKI2_000001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。